
D,L-Cystathionine-d4
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Overview
Description
D,L-Cystathionine-d4 is a labeled compound and a derivative of homocysteine. It is commonly used as a stable isotope marker in biological science research to track metabolic pathways and reactivity. This compound is characterized by its molecular formula C7H10D4N2O4S and a molecular weight of 226.29 g/mol .
Preparation Methods
The preparation of D,L-Cystathionine-d4 involves the use of isotopically labeled starting materials and chemical reactions. The synthesis generally requires thioalkylation of N-butoxycarbonyl-L-tert cysteine-butyl ester, derived from L-cystine, with tert (2)-2-(butoxycarbonyl)amino-4-iodobutanoic . The specific preparation method can be complex and often requires reference to detailed research literature .
Chemical Reactions Analysis
Oxidation Reactions
D,L-Cystathionine-d4 undergoes oxidation, particularly in the presence of reactive oxygen species (ROS) or enzymatic action. The sulfur atom in its thioether linkage (-S-) is susceptible to oxidation, forming sulfoxides or sulfones (Figure 1A) . This reaction is critical in redox-sensitive environments, such as cellular systems under oxidative stress.
Key findings :
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Superoxide generation by human neutrophils is enhanced in the presence of cystathionine derivatives, suggesting a role in modulating oxidative pathways .
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Oxidation impacts the compound’s stability and downstream metabolic products, influencing its utility as a tracer in redox studies .
Transsulfuration Pathway Involvement
This compound is central to the transsulfuration pathway, where it acts as an intermediate in cysteine synthesis from methionine. The pathway involves two key enzymes:
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Cystathionine β-synthase (CBS) : Catalyzes the condensation of homocysteine and serine to form cystathionine .
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Cystathionine γ-lyase (CTH) : Cleaves cystathionine into cysteine, α-ketobutyrate, and ammonia .
Mechanistic insights :
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CBS binds cystathionine reversibly, forming an aminoacrylate intermediate (kobs=0.38±0.01mm−1s−1) .
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Deuterium labeling in this compound allows precise tracking of sulfur flux through mass spectrometry, distinguishing it from endogenous cystathionine .
Reaction Step | Enzyme | Rate Constant | Product |
---|---|---|---|
Condensation | CBS | k=0.40mm−1s−1 | Cystathionine-d4 |
Cleavage | CTH | k=0.94s−1 | Cysteine-d4, α-ketobutyrate |
Isotopic Exchange and Metabolic Tracing
The deuterium atoms in this compound facilitate isotopic exchange studies, enabling:
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Quantification of homocysteine-to-cysteine conversion : Tracking deuterium incorporation into glutathione (GSH) or taurine .
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Flux analysis : 13C-glucose tracing in DS fibroblasts revealed suppressed Krebs cycle activity, mitigated by CBS inhibition, highlighting cystathionine’s role in metabolic reprogramming .
Applications :
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In Down syndrome (DS) models, CBS-derived H2S from cystathionine inhibits mitochondrial Complex IV, impairing oxidative phosphorylation .
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Homocysteine supplementation in cysteine-depleted media restores cell proliferation via transsulfuration, dependent on CBS/CTH activity .
Enzymatic Inhibition and Pharmacological Modulation
Pharmacological inhibitors like aminooxyacetic acid (AOAA) block CBS activity, reducing H2S production and restoring mitochondrial function in DS cells . This demonstrates the therapeutic relevance of targeting cystathionine metabolism.
Key data :
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AOAA treatment reduces cellular H2S by 60%, normalizing ROS levels and improving proliferation .
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Proteomic analysis shows no direct impact on glycolytic enzyme expression, confirming CBS-specific effects .
Structural Influence on Reactivity
The molecular structure of this compound (Figure 1B) dictates its reactivity:
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Thioether bridge : Facilitates nucleophilic attacks, enabling cleavage by CTH .
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Deuterium labeling : Alters vibrational frequencies without significantly affecting bond strengths, preserving native reactivity while enabling isotopic detection .
Structural formula :
L-Cystathionine-d4: N[C@@H](CCSC[C@H](N)C(O)=O)C(O)=O
Deuterium atoms replace hydrogens at four positions (indicated by d4) .
Scientific Research Applications
D,L-Cystathionine-d4 has a wide range of scientific research applications, including:
Mechanism of Action
D,L-Cystathionine-d4 exerts its effects by acting as a stable isotope marker. It is involved in the transsulfuration pathway, where it is synthesized from homocysteine and serine by cystathionine beta-synthase. The compound is then cleaved into cysteine and α-ketobutyrate by cystathionine gamma-lyase . This pathway plays a crucial role in sulfur metabolism and redox regulation.
Comparison with Similar Compounds
D,L-Cystathionine-d4 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-Cystathionine: An important metabolic intermediate in the L-cysteine transsulfuration pathway.
D4-Cystine: Another stable isotope-labeled compound used in mass spectrometry.
Homocysteine: A precursor in the synthesis of cystathionine and cysteine.
These compounds share similar roles in metabolic pathways but differ in their specific applications and labeling.
Biological Activity
D,L-Cystathionine-d4 is a deuterated form of cystathionine, an important intermediate in the transsulfuration pathway, which is crucial for the biosynthesis of cysteine from homocysteine. This compound plays a significant role in various biological processes, including amino acid metabolism, antioxidant defense, and drug development. The following sections detail its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : C7H10D4N2O4S
- Molecular Weight : Approximately 226.29 g/mol
- Structure : this compound is labeled with deuterium at the 3, 3, 4, and 4 positions which allows for precise tracking in metabolic studies.
Role in Metabolism
This compound serves as a stable isotope marker for homocysteine. Its primary functions include:
- Intermediate in Cysteine Biosynthesis : It is synthesized from homocysteine and serine through the action of cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CGL) enzymes. This process is vital for producing cysteine, which is a precursor to glutathione (GSH), an essential antioxidant that protects cells from oxidative stress.
- Metabolic Tracer : The deuterium labeling enables researchers to quantify metabolic pathways involving homocysteine and cysteine without significantly altering biological processes. This property is particularly useful in drug development and metabolic research.
Synthesis
The synthesis of this compound involves several steps that typically include:
- Preparation of Precursors : Starting materials such as homocysteine and serine are prepared.
- Enzymatic Reactions : The reaction catalyzed by CBS leads to the formation of cystathionine.
- Deuterium Labeling : Incorporation of deuterium into specific positions of the molecule.
This multi-step synthesis illustrates the complexity involved in producing isotopically labeled compounds.
Interaction with Cystathionine Beta-Synthase (CBS)
Research has shown that carbon monoxide (CO) can inhibit CBS activity, which has implications for cancer treatment. In studies involving cisplatin-resistant ovarian cancer cells, CO treatment reduced CBS-derived metabolites such as cysteine and glutathione, suggesting a potential therapeutic role for modulating CBS activity using this compound as a tracer .
Transsulfuration Pathway Activity
Studies have demonstrated that the transsulfuration pathway can support cell growth under conditions where extracellular cysteine is limited. The addition of homocysteine led to increased cell proliferation in cultures lacking cysteine, indicating that this compound could be utilized to investigate these metabolic pathways further .
Applications
This compound has diverse applications across various fields:
- Metabolic Studies : Used as a tracer to assess metabolic fluxes in vivo.
- Drug Development : Helps in understanding pharmacokinetics and metabolic profiles.
- Clinical Research : Investigates diseases related to sulfur amino acid metabolism.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cystathionine | C7H14N2O4S | Unlabeled version; intermediate in cysteine synthesis. |
Homocysteine | C4H9N0S | Precursor to cystathionine; critical for amino acid metabolism. |
Cysteine | C3H7N1O2S | Direct product of cystathionine; essential for protein synthesis and antioxidant defense. |
S-Ethyl-L-Cysteine | C5H11N1O2S | Reactant in synthesizing this compound; contains an ethyl group contributing to reactivity. |
The unique deuterated nature of this compound allows for precise tracking and quantification in metabolic studies without significantly altering biological processes.
Q & A
Q. What are the key considerations for synthesizing and characterizing D,L-Cystathionine-d4 in isotopic labeling studies?
Basic Research Focus
Synthesis of this compound requires deuterium incorporation at the 3,3,4,4 positions of the homocysteine moiety. Methods include chemical exchange reactions or enzymatic pathways using deuterated precursors. Characterization involves:
- NMR spectroscopy to confirm deuterium incorporation and structural integrity (e.g., absence of proton signals at labeled positions) .
- Mass spectrometry (MS) for molecular weight verification (exact mass: 226.0925) and isotopic purity (>95% via HPLC) .
- Chromatographic purity checks using reverse-phase HPLC to rule out non-deuterated byproducts .
Q. How can researchers design experiments to study this compound’s role in transsulfuration pathway dynamics?
Advanced Research Focus
- Isotopic tracing : Use this compound as a stable isotope tracer in cell or animal models to track sulfur metabolism. LC-MS/MS quantifies deuterated intermediates (e.g., glutathione, homocysteine) to map flux rates .
- Control variables : Ensure isotopic enrichment does not perturb cellular redox balance. Validate via parallel experiments with non-deuterated controls .
- Data normalization : Correct for natural isotope abundance using software tools like IsoCor to avoid false positives .
Q. What methodological steps are critical for ensuring reproducibility in deuterium retention studies of this compound?
Advanced Research Focus
- Storage conditions : Store at +4°C in anhydrous, inert environments to minimize deuterium exchange with ambient moisture .
- Handling protocols : Use argon/vacuum-sealed vials during aliquoting. Monitor deuterium loss via periodic MS analysis .
- Statistical validation : Apply error propagation models to account for deuterium loss during sample preparation (e.g., ANOVA for batch variability) .
Q. How should researchers address contradictory data in isotopic enrichment assays involving this compound?
Advanced Research Focus
- Source analysis : Verify deuterium purity (>95%) via independent HPLC-MS validation. Contamination by non-deuterated cystathionine (CAS 56-88-2) can skew results .
- Technical artifacts : Check for in-source fragmentation in MS settings, which may misrepresent isotopic ratios. Optimize ionization parameters (e.g., ESI vs. APCI) .
- Biological variability : Use paired samples to distinguish technical noise from true metabolic heterogeneity (e.g., t-tests for inter-group comparisons) .
Q. What safety and handling protocols are essential for working with this compound in laboratory settings?
Basic Research Focus
- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation of aerosols .
- Spill management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste as hazardous organic material .
- Storage : Maintain at +4°C in tightly sealed, light-resistant containers to prevent degradation .
Q. How can this compound be integrated into quantitative metabolomic workflows?
Advanced Research Focus
- Internal standard preparation : Spike deuterated cystathionine into biological matrices (e.g., plasma, tissue homogenates) to correct for matrix effects in LC-MS quantification .
- Calibration curves : Generate linear ranges (e.g., 0.1–100 µM) using serial dilutions. Validate with precision (CV <15%) and accuracy (80–120% recovery) criteria .
- Cross-validation : Compare deuterated vs. non-deuterated analyte recovery rates to assess isotopic interference .
Q. What are the limitations of using this compound in long-term metabolic studies?
Advanced Research Focus
- Deuterium exchange : Prolonged incubation in aqueous buffers (pH >7) may lead to H/D exchange, altering isotopic integrity. Pre-test stability under experimental conditions .
- Biological half-life : Monitor tracer depletion kinetics in vivo using timed sampling and compartmental modeling .
- Cost-benefit analysis : Compare with ¹³C/¹⁵N-labeled analogs for studies requiring higher isotopic resolution .
Q. How to validate the specificity of this compound in enzyme inhibition assays?
Advanced Research Focus
- Competitive binding assays : Co-incubate with non-deuterated cystathionine to test for isotopic effects on enzyme affinity (e.g., cystathionine β-synthase) .
- Kinetic analysis : Calculate Km and Vmax differences using Michaelis-Menten plots. Significant deviations suggest isotopic interference .
- Structural modeling : Use molecular docking simulations to predict deuterium’s impact on active-site interactions .
Properties
Molecular Formula |
C7H14N2O4S |
---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2,4-diamino-2-(1,1,2,2-tetradeuterio-2-sulfanylethyl)pentanedioic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(5(10)11)3-7(9,1-2-14)6(12)13/h4,14H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |
InChI Key |
MJMYLYUUBMQRFM-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S)C(CC(C(=O)O)N)(C(=O)O)N |
Canonical SMILES |
C(CS)C(CC(C(=O)O)N)(C(=O)O)N |
Origin of Product |
United States |
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